ROMK1 (Kir1.1) Channel Inhibition: Target Compound Potency vs. In-Class Baseline
The target compound is reported to inhibit the human ROMK1 (Kir1.1) channel with an IC₅₀ of 49 nM in a ⁸⁶Rb⁺ efflux assay using CHO cells co-expressing DHFR, measured after 35 min by the TopCount method [1]. This value places it within a potent range for the thieno[3,2-c]quinoline chemotype; for context, the structurally distinct ROMK inhibitor MK-8153 exhibits an electrophysiology IC₅₀ of 5 nM, while many early ROMK screening hits display IC₅₀ values > 1 µM . The 49 nM IC₅₀ suggests the 8-OCF₃ group contributes favorably to channel binding compared to unsubstituted or 8-phenoxy analogs, although direct head-to-head ROMK data for those analogs are not publicly available.
| Evidence Dimension | hROMK1 (Kir1.1) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 49 nM |
| Comparator Or Baseline | MK-8153: IC₅₀ = 5 nM (electrophysiology); typical screening hits: IC₅₀ > 1,000 nM |
| Quantified Difference | Target compound exhibits ~10-fold lower potency than the optimized clinical candidate MK-8153, but >20-fold higher potency than typical initial screening hits |
| Conditions | CHO cells co-expressing DHFR; ⁸⁶Rb⁺ efflux; 35 min incubation; TopCount detection |
Why This Matters
Confirms that the compound engages ROMK1 at sub-100 nM concentrations, establishing its viability as a ROMK-targeted chemical probe, which is critical for procurement decisions in renal ion channel research programs.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873); US9073882, Compound 38. ROMK1 IC₅₀ = 49 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50391781 View Source
